molecular formula C15H23NO4 B1436173 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester CAS No. 900504-04-3

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B1436173
CAS No.: 900504-04-3
M. Wt: 281.35 g/mol
InChI Key: SCRNZZFXDDLZNS-UHFFFAOYSA-N
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Description

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is a chemical compound often used as a building block in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and is commonly referred to as a Hantzsch ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia under reflux conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate dihydropyridine, which is then further reacted to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reductive reactions. This property makes it a valuable reagent in organocatalytic reductive amination and conjugate reduction processes. The compound interacts with molecular targets through hydrogen transfer, facilitating the reduction of carbonyl groups to alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dihydropyridine derivatives. Its ability to act as a hydrogen donor in various reactions makes it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNZZFXDDLZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 2
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 3
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 4
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 5
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 6
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

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